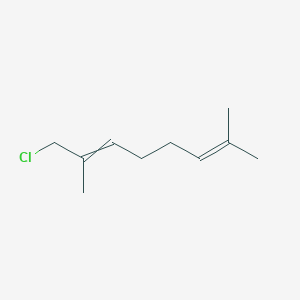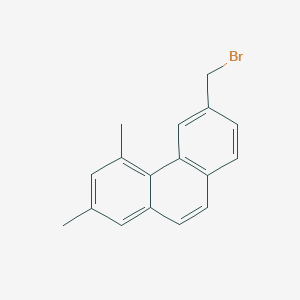![molecular formula C8H17N3O B14638544 (1E)-3-tert-Butyl-1-[2-(ethenyloxy)ethyl]triaz-1-ene CAS No. 54717-49-6](/img/structure/B14638544.png)
(1E)-3-tert-Butyl-1-[2-(ethenyloxy)ethyl]triaz-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-3-tert-Butyl-1-[2-(ethenyloxy)ethyl]triaz-1-ene is an organic compound that belongs to the class of triazene derivatives Triazenes are known for their applications in various fields, including medicinal chemistry and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-3-tert-Butyl-1-[2-(ethenyloxy)ethyl]triaz-1-ene can be achieved through a multi-step process involving the formation of the triazene moiety and subsequent functionalization One common method involves the reaction of tert-butylamine with an appropriate diazonium salt to form the triazene core
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(1E)-3-tert-Butyl-1-[2-(ethenyloxy)ethyl]triaz-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or tosylates can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in drug discovery research.
Medicine: Triazene derivatives are known for their anticancer properties, and this compound could be explored for similar applications.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (1E)-3-tert-Butyl-1-[2-(ethenyloxy)ethyl]triaz-1-ene involves its interaction with molecular targets such as enzymes or receptors. The triazene moiety can undergo metabolic activation to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The specific pathways and targets would depend on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1E)-3-tert-Butyl-1-[2-(ethenyloxy)ethyl]triaz-1-ene: can be compared with other triazene derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the ethenyloxyethyl group, in particular, may influence its reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
54717-49-6 |
|---|---|
Molekularformel |
C8H17N3O |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
N-(2-ethenoxyethyldiazenyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C8H17N3O/c1-5-12-7-6-9-11-10-8(2,3)4/h5H,1,6-7H2,2-4H3,(H,9,10) |
InChI-Schlüssel |
HJFNKXLJVKKYOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NN=NCCOC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


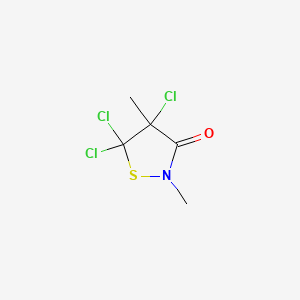
![3,5,5-Trimethyl-7-azabicyclo[4.1.0]hept-2-ene](/img/structure/B14638468.png)
![2-({[(2-Chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14638469.png)
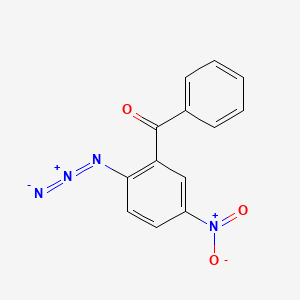
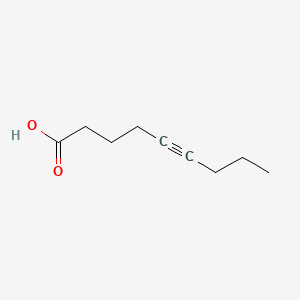

![(E)-3-(3-methoxy-4-phenylmethoxyphenyl)-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B14638490.png)
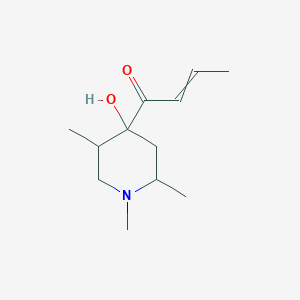
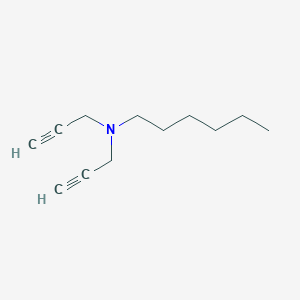
![1-[3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14638518.png)

